3-(Aminomethyl)-4-methoxypyridin-2-amine

Description

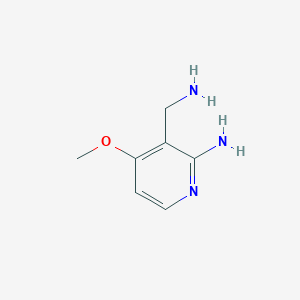

3-(Aminomethyl)-4-methoxypyridin-2-amine is a pyridine derivative characterized by an aminomethyl (-CH2NH2) group at the 3-position and a methoxy (-OCH3) group at the 4-position of the pyridine ring. Pyridine derivatives are critical in medicinal chemistry due to their roles as intermediates in drug synthesis and their intrinsic bioactivity .

Properties

CAS No. |

771572-32-8 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(aminomethyl)-4-methoxypyridin-2-amine |

InChI |

InChI=1S/C7H11N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4,8H2,1H3,(H2,9,10) |

InChI Key |

YDYBHFCQGHISRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)N)CN |

Origin of Product |

United States |

Preparation Methods

Reduction of Cyano Intermediates

A prominent approach involves the reduction of cyano groups to aminomethyl functionalities. For example, in the synthesis of related aminomethyl-pyridines, 3-cyano-pyridine derivatives were hydrogenated using Raney Nickel as a catalyst under hydrazine hydrate conditions.

Multi-Step Synthesis via Oxazolone Intermediates

Reactions involving 4-arylidene-2-phenyloxazol-5(4H)-ones and enamines of ethyl acetoacetate have been used to construct pyridine cores. Subsequent transformations introduce aminomethyl groups.

- Procedure :

- Cyclization : Heating oxazolones with enamines forms tetrahydropyridine intermediates.

- Phosphorus Oxychloride Treatment : Converts intermediates into fused pyridine-oxazole systems.

- Hydrolysis : Alkaline conditions yield pyridinone derivatives, which can be further functionalized.

- Challenges : Requires precise control of stereochemistry (e.g., isolating cis-isomers).

Modification of Preformed Aminopyridines

Starting from 2-amino-4-methoxypyridine (CAS 10201-73-7), reductive amination or substitution could introduce the aminomethyl group:

- Reductive Amination :

- React with formaldehyde under hydrogenation conditions.

- Catalysts: Pd/C or Raney Nickel.

- Substitution :

- Use chloroacetamide followed by hydrolysis.

Comparative Analysis of Methods

Mechanistic Insights

- Iminium Intermediates : Central to BF₃-catalyzed routes, enabling C–N bond formation.

- Hydrogenation Dynamics : Raney Nickel selectively reduces cyano groups without affecting methoxy substituents.

- Cyclization Control : Steric and electronic effects dictate cis/trans isomer ratios in oxazolone-derived syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxypyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

3-(Aminomethyl)-4-methoxypyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxypyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0)

- Structural Difference: The aminomethyl group is at the 4-position instead of the 3-position.

- Properties: Similar molecular weight (~153 g/mol) but distinct electronic properties due to substituent positioning. The 4-aminomethyl group may alter hydrogen-bonding interactions compared to the 3-substituted analog .

2-Isopropyl-4-methoxypyridin-3-amine (CAS 2641028-02-4)

- Structural Difference: An isopropyl (-CH(CH3)2) group replaces the aminomethyl group.

- Properties :

4-Ethoxypyridin-2-amine

- Structural Difference : Ethoxy (-OCH2CH3) replaces methoxy at the 4-position.

- Properties :

Functional Analogs

5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9)

- Structural Difference: A bipyridine system with methoxy and amino groups on adjacent rings.

- Properties: Molecular formula: C11H11N3O. Potential for π-π stacking interactions, relevant in materials science or kinase inhibitor design .

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)

- Structural Difference : Incorporates a pyrrolidine ring, adding conformational rigidity.

- Properties: Molecular formula: C10H15N3.

Table 1: Key Properties of Selected Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Notable Properties |

|---|---|---|---|---|

| This compound | C7H11N3O | 153.18 | ~7.5–8.5* | High polarity; potential H-bond donor |

| 4-(Aminomethyl)pyridin-2-amine | C6H9N3 | 139.16 | N/A | Positional isomer; similar reactivity |

| 2-Isopropyl-4-methoxypyridin-3-amine | C9H14N2O | 166.22 | 8.07 | Lipophilic; steric hindrance |

| 4-Ethoxypyridin-2-amine | C7H10N2O | 150.17 | N/A | Hydrophobic; crystalline H-bonding |

*Estimated based on analogs in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.